molecular formula C26H29N5O3 B2838472 N-cyclohexyl-3-{2-[(3-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide CAS No. 1251581-66-4

N-cyclohexyl-3-{2-[(3-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide

Cat. No.: B2838472
CAS No.: 1251581-66-4
M. Wt: 459.55
InChI Key:
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Description

“4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine” is a compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized by FT-IR, LCMS, and NMR spectral techniques .


Molecular Structure Analysis

The molecular structure of “4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine” can be represented by the SMILES string C1CC (CCN1)c2nnc (o2)-c3ccccc3 . This indicates the presence of a piperidine ring attached to a 1,2,4-oxadiazole ring, which is further substituted with a fluorophenyl group .


Physical and Chemical Properties Analysis

The compound is a solid . Its empirical formula is C13H15N3O and its molecular weight is 229.28 . The InChI key for the compound is HGVYYGIMDHYGFJ-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Anticancer Applications

The synthesis of propanamide derivatives that incorporate the 4-piperidinyl-1,3,4-oxadiazole structure has shown promising anticancer properties. These compounds, including variations that feature a fluorophenyl group as part of their structure, have demonstrated significant potential as anticancer agents, with some exhibiting low IC50 values indicating strong anticancer activity relative to reference drugs like doxorubicin (Rehman et al., 2018).

Antibacterial and Antimicrobial Properties

Compounds synthesized from ethyl piperidin-4-carboxylate and featuring a 1,3,4-oxadiazole core have been evaluated for their antibacterial potentials. These studies have identified derivatives with moderate inhibitory effects against various bacterial strains, indicating potential applications in addressing bacterial infections (Iqbal et al., 2017).

Neuropharmacological Potential

A novel metabotropic glutamate receptor 5-selective positive allosteric modulator has been identified, showcasing preclinical antipsychotic-like and procognitive activities. This discovery suggests potential applications in treating neurological disorders such as schizophrenia (Liu et al., 2008).

Agricultural Applications

Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated good antibacterial activities against rice bacterial leaf blight, suggesting potential as agricultural chemicals to protect crops from bacterial diseases (Shi et al., 2015).

Chemical Synthesis and Analysis

Research into the synthesis and characterization of piperazine derivatives and their biological evaluation highlights the diverse chemical applications of compounds related to 4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine. These studies contribute to the expanding knowledge on the synthesis of heterocyclic compounds and their potential biological activities (Sanjeevarayappa et al., 2015).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, and the precautionary statements include P301 + P310 . It is also classified as WGK 3, indicating a high hazard to water .

Properties

IUPAC Name

N-cyclohexyl-3-[2-[(3-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3/c1-18-8-7-9-19(16-18)17-30-26(34)31-22-13-6-5-12-21(22)24(33)29(25(31)28-30)15-14-23(32)27-20-10-3-2-4-11-20/h5-9,12-13,16,20H,2-4,10-11,14-15,17H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSQYMIQXHMYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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